molecular formula C19H28ClN5O B1204206 Etoperidone CAS No. 52942-31-1

Etoperidone

Cat. No.: B1204206
CAS No.: 52942-31-1
M. Wt: 377.9 g/mol
InChI Key: IZBNNCFOBMGTQX-UHFFFAOYSA-N
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Description

Etoperidone is an atypical antidepressant that was developed in the 1970s. It is a phenylpiperazine-substituted triazole derivative, chemically related to trazodone and nefazodone. This compound functions as a serotonin antagonist and reuptake inhibitor, making it useful in the treatment of depression .

Preparation Methods

The synthesis of etoperidone involves the reaction of 1-(3-chlorophenyl)piperazine with 1,2,4-triazole derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Etoperidone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, dealkylating agents, and hydroxylating agents. The major products formed from these reactions are various metabolites, including 1-(3-chlorophenyl)piperazine .

Scientific Research Applications

    Chemistry: As a model compound for studying serotonin antagonists and reuptake inhibitors.

    Biology: For understanding the interactions of phenylpiperazine derivatives with biological receptors.

    Medicine: Investigated for its potential use in treating depression, tremors in Parkinson’s disease, extrapyramidal symptoms, and male impotence.

    Industry: Potential applications in the development of new antidepressant drugs.

Mechanism of Action

Etoperidone exerts its effects primarily through its major metabolite, 1-(3’-chlorophenyl)piperazine. This metabolite binds with different affinities to various serotonergic and adrenergic receptors. It acts as an agonist of the 5-HT2c receptor and an antagonist of the 5-HT2a receptor. Additionally, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects .

Comparison with Similar Compounds

Etoperidone is chemically related to trazodone and nefazodone, both of which are also phenylpiperazine-substituted triazole derivatives. While all three compounds function as serotonin antagonists and reuptake inhibitors, this compound is unique in its specific binding affinities and metabolic profile. Similar compounds include:

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNNCFOBMGTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57775-22-1 (mono-hydrochloride)
Record name Etoperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023034
Record name Etoperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

499ºC at 760mmHg
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors.
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

52942-31-1
Record name Etoperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52942-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etoperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

197-198 ºC
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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